molecular formula C19H19N3O4S B2478313 N-((6-cyclopropylpyridin-3-yl)methyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide CAS No. 2320214-35-3

N-((6-cyclopropylpyridin-3-yl)methyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide

Cat. No. B2478313
CAS RN: 2320214-35-3
M. Wt: 385.44
InChI Key: KDZJNBSDHGKMKC-UHFFFAOYSA-N
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Description

N-((6-cyclopropylpyridin-3-yl)methyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H19N3O4S and its molecular weight is 385.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • The compound has been involved in studies regarding its synthesis, highlighting methodologies that yield benzenesulfonamide derivatives efficiently. For instance, a one-pot synthesis approach has been explored for creating N-pyridin-3-yl-benzenesulfonamide derivatives, showcasing a high yield and the compound's structural characterization through spectrometric methods (Ijuomah, Ike, & Obi, 2022). Similarly, novel synthesis routes have been developed for related benzenesulfonamide derivatives, employing X-ray crystallography among other techniques for compound identification and characterization (Feng et al., 2021).

Antimicrobial and Anticancer Activities

  • Research on benzenesulfonamide derivatives has also revealed significant antimicrobial and anticancer potentials. Studies have shown that these compounds exhibit great antimicrobial activity against both Gram-positive and Gram-negative bacteria, making them promising for developing new antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017). Additionally, certain derivatives have demonstrated noteworthy anticancer activity, particularly against breast cancer cell lines, indicating a potential therapeutic avenue for cancer treatment (Ghorab & Al-Said, 2012).

properties

IUPAC Name

N-[(6-cyclopropylpyridin-3-yl)methyl]-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c23-18-9-10-19(24)22(18)15-4-6-16(7-5-15)27(25,26)21-12-13-1-8-17(20-11-13)14-2-3-14/h1,4-8,11,14,21H,2-3,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDZJNBSDHGKMKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(C=C2)CNS(=O)(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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